molecular formula C20H17Cl2NO B1393907 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160256-20-1

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Cat. No. B1393907
CAS RN: 1160256-20-1
M. Wt: 358.3 g/mol
InChI Key: ITWIHPFZOQCATQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride” is a heterocyclic organic compound . It is used for proteomics research .


Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron reagents in a Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions . The organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular formula of the compound is C20H18ClNO . The molecular weight is 323.82 g/mol .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it may participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Cross-Coupling

This compound can be utilized in the Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . The presence of the chloroquinoline moiety makes it a potential candidate for acting as an electrophile in these reactions, where palladium-catalyzed coupling with organoboron reagents occurs.

Medicinal Chemistry: Drug Design and Development

In pharmaceutical research, the compound’s structural complexity and reactivity could make it a valuable intermediate in the synthesis of novel drug candidates. Its benzylic chloride moiety is particularly reactive towards nucleophilic substitution, which can be exploited to introduce various pharmacophores .

Material Science: Advanced Functional Materials

The compound’s aromatic and halogenated features may be beneficial in the development of new materials, especially in creating polymers with specific light-absorbing or electrical properties. Its incorporation into polymer chains could enhance the material’s stability and functionality.

Analytical Chemistry: Chromatography Standards

Due to its unique structure, this compound could serve as a standard or reference material in chromatographic analysis, helping to calibrate instruments or to develop new analytical methods .

Biochemistry: Protein Interaction Studies

In biochemistry research, the compound might be used to study protein interactions, given its potential to interact with various biological molecules. It could be tagged or linked to proteins or peptides to investigate binding sites or conformational changes .

Environmental Science: Pollutant Degradation

The compound’s potential reactivity with various environmental pollutants could be explored in degradation studies. Its role in catalyzing breakdown reactions or in forming less harmful derivatives could be a significant area of research .

properties

IUPAC Name

2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(22)24)15-5-4-6-17(21)19(15)23-18/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWIHPFZOQCATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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